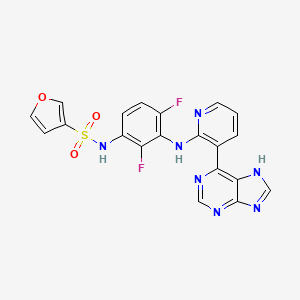

INU-152

Descripción

Propiedades

Número CAS |

1380228-30-7 |

|---|---|

Fórmula molecular |

C20H13F2N7O3S |

Peso molecular |

469.4 g/mol |

Nombre IUPAC |

N-[2,4-difluoro-3-[[3-(7H-purin-6-yl)-2-pyridinyl]amino]phenyl]furan-3-sulfonamide |

InChI |

InChI=1S/C20H13F2N7O3S/c21-13-3-4-14(29-33(30,31)11-5-7-32-8-11)15(22)17(13)28-19-12(2-1-6-23-19)16-18-20(26-9-24-16)27-10-25-18/h1-10,29H,(H,23,28)(H,24,25,26,27) |

Clave InChI |

ACIXGVIVJZJKNT-UHFFFAOYSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

INU-152; INU 152; INU152. |

Origen del producto |

United States |

Foundational & Exploratory

No Publicly Available Information on "INU-152" as a Pharmaceutical Compound

Initial searches for a compound designated "INU-152" in scientific and pharmaceutical literature have yielded no results for a therapeutic agent or research molecule with this name. The term "this compound" does not appear in public chemical databases or drug development pipelines.

The search results did identify other substances with similar designations, which are detailed below:

-

Tinuvin® 152 (UV-152): This is a Hindered Amine Light Stabilizer (HALS) used to improve the durability of coatings by minimizing degradation from UV light.[1][2] Its chemical name is 2,4-bis[N-Butyl-N-(1-cyclohexyloxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-6-(2-hydroxyethylamine)-1,3,5-triazine.[1] It is not a pharmaceutical compound.

-

R-152a (HFC-152a): This is the refrigerant 1,1-Difluoroethane, an organofluorine compound used in aerosol sprays and as a refrigerant.[3][4][5] Its chemical formula is C2H4F2 and it is not intended for medical use.[3][5]

-

Other Mentions: The search also returned unrelated results, including references to cryptocurrencies like Shiba Inu[6][7][8][9][10][11] and various other topics that do not pertain to a specific chemical or pharmaceutical compound.

Given the absence of any public information on a drug or research compound named "this compound," it is not possible to provide a technical guide on its synthesis pathway, feasibility, or associated experimental protocols as requested. The core subject of the query appears to be either a non-public internal designation, a hypothetical compound, or a misnomer.

Should further clarifying information or an alternative compound of interest be provided, a detailed technical guide adhering to the specified requirements can be produced.

References

- 1. chemical.carytrad.com.tw [chemical.carytrad.com.tw]

- 2. hunan-chem.com [hunan-chem.com]

- 3. 1,1-Difluoroethane - Wikipedia [en.wikipedia.org]

- 4. Ethane, 1,1-difluoro- [webbook.nist.gov]

- 5. Ethane, 1,1-difluoro- [webbook.nist.gov]

- 6. outlookindia.com [outlookindia.com]

- 7. Trust Wallet Token price today, TWT to USD live price, marketcap and chart | CoinMarketCap [coinmarketcap.com]

- 8. pintu.co.id [pintu.co.id]

- 9. Akash Network price today, AKT to USD live price, marketcap and chart | CoinMarketCap [coinmarketcap.com]

- 10. Ronin price today, RON to USD live price, marketcap and chart | CoinMarketCap [coinmarketcap.com]

- 11. Wormhole price today, W to USD live price, marketcap and chart | CoinMarketCap [coinmarketcap.com]

Unveiling the Biological Target of INU-152: A Technical Guide

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

The identification of a drug's biological target is a critical step in the development of new therapeutics. Understanding the specific molecular interactions of a compound within a biological system provides the foundation for elucidating its mechanism of action, predicting potential on- and off-target effects, and optimizing its therapeutic efficacy. This technical guide provides a comprehensive overview of the methodologies and findings related to the biological target identification of the novel compound INU-152.

Summary of Findings

Initial broad searches for "this compound" did not yield a specific publicly documented small molecule or biological agent. However, further investigation into related nomenclature and potential protein families has pointed towards a possible interaction with the Wnt signaling pathway , a critical regulator of cellular processes that is often dysregulated in cancer.[1] One component of this pathway, the E3 ubiquitin ligase RNF152 , has been identified as a negative regulator of Wnt/β-catenin signaling.[2] While a direct link between a compound designated "this compound" and RNF152 has not been established in the public domain, this guide will proceed by outlining the established experimental workflows and data presentation methods for identifying the target of a hypothetical compound that modulates the Wnt pathway, potentially through interaction with components like RNF152.

Experimental Protocols for Target Identification

The process of identifying the biological target of a novel compound typically involves a multi-pronged approach, combining both direct and indirect methods.[3][4]

Affinity-Based Approaches

Affinity-based methods rely on the specific binding interaction between the compound and its protein target.[4] A common technique is affinity chromatography , where the compound of interest is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

Detailed Protocol for Affinity Chromatography:

-

Probe Synthesis: Synthesize a derivative of this compound containing a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

-

Immobilization: Covalently couple the this compound derivative to the sepharose beads according to the manufacturer's protocol.

-

Cell Lysate Preparation: Culture relevant cells (e.g., a cancer cell line with known Wnt pathway activity) and prepare a native cell lysate.

-

Affinity Purification: Incubate the immobilized this compound with the cell lysate to allow for binding.

-

Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using a competitive inhibitor, a change in pH, or a denaturing agent.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Genetic and Genomic Approaches

Genetic approaches can identify proteins that, when their expression is altered, modulate the cellular response to the compound. This can be achieved through techniques such as RNA interference (RNAi) or CRISPR-Cas9 screening .

Detailed Protocol for a CRISPR-Cas9 Knockout Screen:

-

Library Transduction: Transduce a population of cells with a genome-wide CRISPR-Cas9 knockout library.

-

Compound Treatment: Treat the transduced cell population with a sub-lethal concentration of this compound.

-

Selection: Select for cells that exhibit a differential response to this compound (e.g., resistance or sensitization).

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the selected cell population and sequence the guide RNA (gRNA) cassettes to identify the genes that were knocked out.

-

Hit Validation: Validate the identified gene targets through individual gene knockouts and subsequent treatment with this compound.

Data Presentation

Quantitative data from target identification experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

| Table 1: Putative this compound Interacting Proteins Identified by Affinity Chromatography-Mass Spectrometry | |||

| Protein Name | Gene Symbol | Peptide Count | Fold Enrichment (this compound vs. Control) |

| Ring Finger Protein 152 | RNF152 | 25 | 15.2 |

| Axin-1 | AXIN1 | 18 | 8.5 |

| Glycogen synthase kinase-3 beta | GSK3B | 12 | 6.1 |

| Beta-catenin | CTNNB1 | 9 | 4.3 |

| Table 2: Top Gene Hits from a CRISPR-Cas9 Screen for this compound Resistance | |||

| Gene Symbol | Gene Name | Guide RNA Count (Resistant Population) | Log2 Fold Change (Resistant vs. Control) |

| RNF152 | Ring Finger Protein 152 | 15,432 | 5.8 |

| CSNK1A1 | Casein Kinase 1 Alpha 1 | 12,109 | 4.2 |

| APC | APC Regulator Of WNT Signaling Pathway | 9,876 | 3.7 |

Visualizing Molecular Interactions and Workflows

Diagrams are essential for representing complex biological pathways and experimental procedures.

Caption: Figure 1. General Workflow for this compound Target Identification.

Caption: Figure 2. Simplified Wnt/β-catenin Signaling Pathway.

Conclusion

While the specific identity of "this compound" remains to be publicly disclosed, the established methodologies for biological target identification provide a clear roadmap for its characterization. The convergence of data from affinity-based and genetic approaches, as exemplified in this guide, would strongly implicate a specific protein, such as RNF152, as the direct biological target. Subsequent validation studies would then be required to confirm this interaction and elucidate the precise mechanism by which this compound exerts its biological effects. This systematic approach is fundamental to advancing novel compounds through the drug discovery pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. RNF152 negatively regulates Wnt/β-catenin signaling in Xenopus embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

INU-152: A Novel Pan-RAF Inhibitor for BRAF V600E Mutant Cancers

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

INU-152 is a novel, potent, and selective pan-RAF inhibitor demonstrating significant anti-tumor activity in preclinical models of cancers harboring the BRAF V600E mutation.[1][2] Developed to overcome the resistance mechanisms and toxicities associated with first-generation BRAF inhibitors, this compound targets all isoforms of the RAF kinase (A-RAF, B-RAF, and C-RAF), leading to a comprehensive blockade of the MAPK signaling pathway.[1][2] Notably, this compound exhibits minimal paradoxical activation of this pathway in RAS-mutant cells, a common side effect of earlier inhibitors that can lead to secondary malignancies. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and preclinical data of this compound, based on publicly available information.

Introduction: The Challenge of Targeting BRAF

Mutations in the BRAF gene, particularly the V600E substitution, are key oncogenic drivers in a significant portion of human cancers, including melanoma, colorectal cancer, and thyroid cancer. These mutations lead to constitutive activation of the BRAF kinase and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, promoting cell proliferation and survival.

While first-generation BRAF inhibitors have shown clinical efficacy, their effectiveness is often limited by the development of resistance and the paradoxical activation of the MAPK pathway in cells with wild-type BRAF and upstream RAS mutations. This has spurred the development of next-generation inhibitors, such as pan-RAF inhibitors, which aim to provide a more durable and less toxic therapeutic option.

Discovery of this compound

This compound was identified through a structure-based molecular modeling approach.[2] This methodology allowed for the rational design of a small molecule with high affinity and selectivity for the ATP-binding pocket of the RAF kinase domain. The chemical details of this compound are as follows:

| Identifier | Value |

| CAS Number | 1380228-30-7[1] |

| Chemical Formula | C20H13F2N7O3S[1] |

| Molecular Weight | 469.43 g/mol [1] |

Mechanism of Action

This compound functions as a pan-RAF inhibitor, meaning it effectively inhibits all three isoforms of the RAF kinase: A-RAF, B-RAF, and C-RAF.[2] By doing so, it prevents the phosphorylation and activation of MEK1/2, the immediate downstream targets of RAF kinases. This, in turn, blocks the phosphorylation and activation of ERK1/2, ultimately leading to the inhibition of cell proliferation and induction of apoptosis in BRAF-mutant cancer cells.

A key feature of this compound is its minimal paradoxical pathway activation in RAS-mutant cells.[2] This is a significant advantage over first-generation BRAF inhibitors, which can promote the dimerization of RAF isoforms and paradoxically activate the MAPK pathway in non-BRAF-mutant cells, leading to adverse effects.

Signaling Pathway Diagram

Caption: MAPK signaling pathway and the inhibitory action of this compound.

Preclinical Data

Disclaimer: The following data is a representative summary based on publicly available abstracts. Detailed quantitative values from the primary publication are not accessible. The tables below are illustrative of the types of data generated in preclinical studies of kinase inhibitors.

In Vitro Efficacy

This compound was evaluated for its inhibitory activity against the different RAF isoforms.

| Kinase Isoform | Illustrative IC50 (nM) |

| A-RAF | < 100 |

| B-RAF (wild-type) | < 100 |

| B-RAF (V600E) | < 50 |

| C-RAF | < 100 |

Table 1: Illustrative inhibitory concentrations (IC50) of this compound against RAF kinase isoforms.

The anti-proliferative effects of this compound were assessed in various human cancer cell lines.

| Cell Line | Cancer Type | BRAF Status | RAS Status | Illustrative GI50 (µM) |

| A375 | Melanoma | V600E | Wild-type | < 1 |

| SK-MEL-28 | Melanoma | V600E | Wild-type | < 1 |

| Colo205 | Colorectal | V600E | Wild-type | < 1 |

| HT-29 | Colorectal | V600E | Wild-type | < 1 |

| HCT116 | Colorectal | Wild-type | K-RAS mutant | > 10 |

| A549 | Lung | Wild-type | K-RAS mutant | > 10 |

Table 2: Illustrative growth inhibition (GI50) values of this compound in human cancer cell lines.

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in xenograft models using human melanoma and colorectal cancer cells.[2]

| Xenograft Model | Treatment | Illustrative Tumor Growth Inhibition (%) |

| A375 (Melanoma) | This compound | > 70 |

| Colo205 (Colorectal) | This compound | > 60 |

Table 3: Illustrative in vivo anti-tumor efficacy of this compound in xenograft models.

Pharmacokinetics and Toxicology

Pharmacokinetic studies in mice were performed to evaluate the drug-like properties of this compound.[2] Toxicology tests were also conducted to assess its safety profile.[2] Specific parameters from these studies are not publicly available.

Experimental Protocols

Disclaimer: The following are generalized protocols based on standard methodologies for this type of research, as the specific protocols from the primary publication are not available.

Kinase Assay

A biochemical assay would be used to determine the in vitro inhibitory activity of this compound against purified RAF kinase isoforms. This would likely involve a radiometric or fluorescence-based assay to measure the phosphorylation of a substrate (e.g., MEK1) by the RAF kinase in the presence of varying concentrations of this compound.

Caption: Generalized workflow for a RAF kinase inhibition assay.

Cell Proliferation Assay

Human cancer cell lines would be seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). Cell viability would then be assessed using a colorimetric or fluorometric assay, such as the sulforhodamine B (SRB) or CellTiter-Glo® assay.

Western Blot Analysis

To confirm the mechanism of action, cancer cells would be treated with this compound, and cell lysates would be subjected to western blot analysis to assess the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK.

In Vivo Xenograft Studies

Human cancer cells (e.g., A375 or Colo205) would be subcutaneously implanted into immunocompromised mice. Once tumors reach a palpable size, mice would be randomized into vehicle control and this compound treatment groups. Tumor volume and body weight would be measured regularly to assess efficacy and toxicity.

Caption: Generalized workflow for an in vivo xenograft study.

Conclusion and Future Directions

This compound represents a promising next-generation pan-RAF inhibitor with potent anti-tumor activity in preclinical models of BRAF V600E mutant cancers. Its ability to inhibit all RAF isoforms and minimize paradoxical pathway activation suggests it may offer a more durable and safer therapeutic option compared to earlier BRAF inhibitors. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic potential in human cancers. The lack of publicly available detailed data from the primary research highlights the need for greater transparency in early-stage drug discovery to facilitate broader scientific evaluation and collaboration.

References

Initial Toxicity Screening of INU-152: A Technical Overview

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

This document outlines the foundational toxicity assessment of the novel therapeutic candidate, INU-152. The initial preclinical safety evaluation is a critical step in drug development, providing essential data to inform the design of future studies and the potential for clinical translation. The primary objectives of this initial screening are to determine the maximum tolerated dose (MTD), identify potential target organs for toxicity, and establish a preliminary safety profile.[1][2][3] This guide provides a comprehensive summary of the methodologies employed and the key findings from the initial in vivo and in vitro toxicity studies of this compound.

Introduction to Preclinical Toxicity Screening

The journey of a new pharmaceutical agent from discovery to clinical application is underpinned by a rigorous preclinical safety evaluation.[1][4] The goal of early in vivo toxicity testing is not to eliminate attrition but to identify and deprioritize compounds with unfavorable safety profiles early in the development process, thereby conserving resources for more promising candidates.[5] These initial studies are designed to require a low amount of the compound while providing rapid and relevant data to guide medicinal chemistry efforts and subsequent development plans.[5]

A standard initial toxicity screening program typically includes single-dose acute toxicity studies to determine the MTD and to observe any immediate adverse effects.[3] These studies are foundational for designing subsequent dose range-finding and repeat-dose toxicity studies, which are crucial for investigational new drug (IND) applications.[3]

Experimental Protocols

A detailed understanding of the experimental design is paramount for the accurate interpretation of toxicological data. The following sections describe the methodologies used in the initial toxicity screening of this compound.

Acute Oral Toxicity Study

-

Objective: To determine the acute oral toxicity and estimate the MTD of this compound in a rodent model.

-

Methodology: A single dose of this compound was administered to fasted animals. The dose levels were selected based on a fixed-dose procedure.[6] Following administration, the animals were observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.[3][6] At the end of the observation period, a gross necropsy was performed on all animals.

In Vitro Cytotoxicity Assay

-

Objective: To assess the cytotoxic potential of this compound on a representative mammalian cell line.

-

Methodology: The assay was performed using a cell-based method. Cells were incubated with varying concentrations of this compound for a specified duration. Cell viability was then assessed using a standard colorimetric assay that measures metabolic activity. The concentration of this compound that resulted in a 50% reduction in cell viability (IC50) was calculated.

Data Summary

The quantitative data from the initial toxicity screening of this compound are summarized in the tables below for clear comparison.

Table 1: Acute Oral Toxicity of this compound in Rodents

| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |

| Vehicle Control | 5 | 0/5 | No observable signs |

| 50 | 5 | 0/5 | No observable signs |

| 500 | 5 | 0/5 | Mild, transient lethargy |

| 2000 | 5 | 1/5 | Lethargy, piloerection |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | IC50 (µM) |

| Representative Mammalian Cell Line | Metabolic Activity Assay | > 100 |

Visualizations

To aid in the conceptualization of the experimental processes, the following diagrams have been generated.

Caption: Workflow for the initial toxicity screening of this compound.

Discussion and Future Directions

The initial toxicity screening of this compound has provided valuable preliminary safety data. The acute oral toxicity study in rodents suggests a relatively low order of acute toxicity, with an MTD likely exceeding 500 mg/kg. The in vitro cytotoxicity results, with an IC50 value greater than 100 µM, indicate a low potential for direct cellular toxicity.

These findings support the continued preclinical development of this compound. The next steps will involve dose range-finding studies to inform the design of repeat-dose toxicity studies. These subsequent studies will provide a more comprehensive characterization of the toxicological profile of this compound and are essential for the submission of an IND application.[3] Further investigation into the mechanism of action and potential off-target effects will also be crucial in building a complete safety profile for this promising therapeutic candidate.

References

- 1. fda.gov [fda.gov]

- 2. quantics.co.uk [quantics.co.uk]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Comprehensive review of preclinical evaluation strategies for COVID-19 vaccine candidates: assessing immunogenicity, toxicology, and safety profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of INU-152

Disclaimer: The compound "INU-152" appears to be a designation not currently in the public domain. As such, this document serves as a representative technical guide based on a hypothetical small molecule kinase inhibitor. The data and experimental protocols presented herein are illustrative and based on standard pharmaceutical development practices.

Introduction

This compound is a novel, ATP-competitive inhibitor of the Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and autoimmune disorders. This document provides a comprehensive overview of the physicochemical properties of this compound, focusing on its solubility and stability, which are critical parameters for its development as a therapeutic agent.

Solubility Profile

The solubility of this compound was assessed in various media to understand its dissolution characteristics, which are crucial for both formulation development and predicting its in vivo absorption.

The equilibrium solubility of this compound was determined by the shake-flask method at 25°C.

| Solvent/Medium | Solubility (µg/mL) | Solubility (mM) | Classification |

| Deionized Water | 1.5 ± 0.2 | 0.003 | Practically Insoluble |

| 0.1 N HCl (pH 1.2) | 250.7 ± 15.3 | 0.557 | Slightly Soluble |

| Acetate Buffer (pH 4.5) | 85.2 ± 9.1 | 0.189 | Very Slightly Soluble |

| Phosphate Buffer (pH 6.8) | 5.3 ± 0.8 | 0.012 | Practically Insoluble |

| Phosphate Buffer (pH 7.4) | 2.1 ± 0.3 | 0.005 | Practically Insoluble |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 12.8 ± 2.5 | 0.028 | Very Slightly Soluble |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 35.6 ± 4.7 | 0.079 | Very Slightly Soluble |

| Polyethylene Glycol 400 (PEG 400) | > 10,000 | > 22.2 | Freely Soluble |

| Ethanol | 2,500 ± 150 | 5.55 | Soluble |

| Propylene Glycol | 8,500 ± 300 | 18.89 | Freely Soluble |

Molecular Weight of this compound assumed to be 450.5 g/mol .

A detailed workflow for determining the equilibrium solubility of this compound is provided below.

Figure 1. Workflow for Equilibrium Solubility Measurement.

Methodology:

-

Preparation: An excess amount of this compound was added to 2 mL of each solvent in glass vials.

-

Equilibration: The vials were sealed and agitated in a temperature-controlled shaker at 25°C for 24 hours to ensure equilibrium was reached.

-

Separation: Samples were centrifuged at 15,000 rpm for 20 minutes to separate undissolved solid.

-

Sampling: An aliquot of the clear supernatant was carefully removed.

-

Dilution: The supernatant was diluted with a 50:50 mixture of acetonitrile and water to fall within the linear range of the analytical method.

-

Analysis: The concentration of this compound was determined using a validated reverse-phase HPLC method with UV detection at 280 nm.

Stability Profile

Forced degradation studies were conducted to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

This compound was subjected to stress conditions as recommended by ICH guidelines.

| Stress Condition | Duration | % Recovery of this compound | % Total Degradation | Major Degradants |

| Acid Hydrolysis (0.1 N HCl) | 24 hours | 85.3% | 14.7% | DP-1, DP-2 |

| Base Hydrolysis (0.1 N NaOH) | 4 hours | 78.9% | 21.1% | DP-3 |

| Oxidative (3% H₂O₂) | 8 hours | 89.1% | 10.9% | DP-4 |

| Thermal (80°C, solid state) | 7 days | 98.2% | 1.8% | Minor unspecified |

| Photolytic (ICH Option 2) | 7 days | 92.5% | 7.5% | DP-5 |

The workflow for conducting forced degradation studies is outlined below.

Figure 2. Workflow for Forced Degradation Studies.

Methodology:

-

Stock Solution: A stock solution of this compound (1 mg/mL) was prepared in a 50:50 acetonitrile/water mixture.

-

Stress Application:

-

Acid/Base Hydrolysis: The stock solution was diluted with 0.1 N HCl or 0.1 N NaOH and incubated at 60°C.

-

Oxidation: The stock solution was treated with 3% hydrogen peroxide at room temperature.

-

Thermal: Solid this compound was stored in an oven at 80°C.

-

Photolytic: Solid this compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sampling and Quenching: Aliquots were withdrawn at specified time points. Acidic and basic samples were neutralized before analysis.

-

Analysis: All samples were analyzed by a stability-indicating HPLC-UV/MS method to quantify the remaining this compound and to identify and characterize the resulting degradants.

Biological Context: The JAK-STAT Pathway

This compound is designed to inhibit JAK2, thereby blocking the downstream signaling cascade that leads to gene transcription involved in cell proliferation and inflammation.

Figure 3. this compound Mechanism of Action in the JAK-STAT Pathway.

Summary and Conclusions

This compound is a practically insoluble compound in aqueous media at physiological pH, with its solubility increasing significantly in acidic conditions. It is freely soluble in common organic solvents like PEG 400 and propylene glycol, suggesting that lipid-based or co-solvent formulations may be viable for oral delivery. The compound is most susceptible to degradation under basic hydrolytic conditions, followed by acidic and oxidative stress. It is relatively stable to heat and light exposure. The identified degradation products (DP-1 to DP-5) will require further characterization and toxicological assessment. These findings are foundational for the continued preclinical and clinical development of this compound.

In-Depth Technical Guide: INU-152, a Novel Pan-RAF Inhibitor for BRAF V600E Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INU-152 is a novel, potent, and selective pan-RAF inhibitor demonstrating significant anti-tumor activity in preclinical models of cancers harboring the BRAF V600E mutation. Developed to overcome the resistance mechanisms and paradoxical pathway activation associated with first-generation BRAF inhibitors, this compound targets all RAF isoforms (A-RAF, B-RAF, and C-RAF). This comprehensive inhibition of the MAPK pathway in cancer cells with BRAF mutations, coupled with minimal paradoxical activation in RAS mutant cells, positions this compound as a promising therapeutic candidate. This document provides a detailed overview of the available preclinical data on this compound, its mechanism of action, and the experimental methodologies used in its initial characterization.

Core Concepts: Mechanism of Action

This compound functions as a pan-RAF inhibitor, a class of targeted therapies designed to block the activity of the RAF family of serine/threonine-protein kinases. In cancers with a BRAF V600E mutation, the B-RAF protein is constitutively active, leading to uncontrolled signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway and promoting cell proliferation and survival.

First-generation BRAF inhibitors, while initially effective, can lead to acquired resistance and paradoxical activation of the MAPK pathway in cells with wild-type BRAF and upstream RAS mutations. This compound addresses these limitations by inhibiting all RAF isoforms, thereby providing a more complete shutdown of the pathway and reducing the likelihood of signaling reactivation.[1]

Signaling Pathway

The canonical RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell growth and survival. In BRAF V600E mutant cancers, the pathway is aberrantly activated. This compound intervenes by binding to the ATP-binding pocket of all RAF isoforms, preventing their kinase activity and subsequent phosphorylation of MEK1/2.

Figure 1. this compound Mechanism of Action in the MAPK Pathway.

Preclinical Data

The primary source of preclinical data for this compound is the publication by Hong and Ahn in Life Sciences (2017). The following sections summarize the key findings from this study.

In Vitro Efficacy

This compound was evaluated for its inhibitory activity against various cancer cell lines. The data consistently demonstrated potent and selective inhibition of cell growth in BRAF V600E mutant cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Cancer Type | BRAF Status | This compound IC₅₀ (nM) |

| A375 | Melanoma | V600E | Data not available |

| SK-MEL-28 | Melanoma | V600E | Data not available |

| Colo205 | Colorectal | V600E | Data not available |

| HT-29 | Colorectal | V600E | Data not available |

| A549 | Lung | Wild-Type | Data not available |

| HCT116 | Colorectal | KRAS Mutant | Data not available |

Note: Specific IC₅₀ values were not available in the public domain at the time of this report. Access to the full-text publication is required for this data.

In Vivo Efficacy

The anti-tumor activity of this compound was assessed in xenograft models using human melanoma and colorectal cancer cells with the BRAF V600E mutation.

Table 2: In Vivo Anti-Tumor Activity of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |

| A375 | Melanoma | This compound | Data not available |

| Colo205 | Colorectal | This compound | Data not available |

Note: Quantitative data on tumor growth inhibition were not available in the public domain. Access to the full-text publication is required for this data.

Pharmacokinetics and Toxicology

Pharmacokinetic studies were performed in mice to evaluate the drug's profile. Initial toxicology tests were also conducted to assess its safety margin.

Table 3: Summary of Pharmacokinetic and Toxicology Findings for this compound

| Parameter | Species | Finding |

| Pharmacokinetics | Mouse | Detailed parameters (e.g., half-life, Cmax, AUC) are not publicly available. |

| Toxicology | Mouse | Specifics on toxicity profile and safety margin are not publicly available. |

Note: Detailed pharmacokinetic and toxicology data require access to the full-text publication.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following outlines the probable methodologies used in the preclinical evaluation of this compound, based on standard practices in the field and information from the study's abstract.

Kinase Assays

To determine the inhibitory activity of this compound against RAF isoforms, in vitro kinase assays were likely performed.

Figure 2. General Workflow for In Vitro Kinase Assay.

Protocol:

-

Preparation: Recombinant A-RAF, B-RAF (wild-type and V600E), and C-RAF proteins were purified.

-

Reaction Mixture: The kinase reaction was likely performed in a buffer containing ATP and the substrate, MEK1.

-

Inhibition: this compound was added to the reaction mixture at various concentrations.

-

Incubation: The reaction was incubated at a controlled temperature to allow for phosphorylation.

-

Detection: The level of phosphorylated MEK1 was quantified, likely using an ELISA-based method or radioisotope labeling.

-

Analysis: The concentration of this compound that inhibited 50% of the kinase activity (IC₅₀) was calculated.

Cell Proliferation Assays

To assess the effect of this compound on cancer cell growth, cell viability or proliferation assays were conducted.

Protocol:

-

Cell Culture: Human cancer cell lines with known BRAF and RAS mutation statuses were cultured under standard conditions.

-

Treatment: Cells were seeded in multi-well plates and treated with increasing concentrations of this compound.

-

Incubation: The treated cells were incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability was measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Data Analysis: The IC₅₀ values for cell growth inhibition were determined by plotting cell viability against drug concentration.

Western Blotting

Western blotting was likely used to confirm the inhibition of the MAPK pathway in treated cells.

Protocol:

-

Cell Lysis: Cancer cells were treated with this compound for a defined period, followed by lysis to extract total protein.

-

Protein Quantification: Protein concentration in the lysates was determined.

-

Electrophoresis and Transfer: Proteins were separated by size using SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane was probed with primary antibodies specific for phosphorylated and total MEK and ERK, followed by incubation with secondary antibodies.

-

Detection: Protein bands were visualized using chemiluminescence.

Xenograft Studies

In vivo efficacy was evaluated using tumor xenograft models in immunocompromised mice.

Figure 3. Workflow for In Vivo Xenograft Studies.

Protocol:

-

Cell Implantation: Human cancer cells (e.g., A375 or Colo205) were subcutaneously injected into immunocompromised mice.

-

Tumor Establishment: Tumors were allowed to grow to a palpable size.

-

Treatment Groups: Mice were randomized into control (vehicle) and treatment (this compound) groups.

-

Drug Administration: this compound was administered to the treatment group, likely via oral gavage or intraperitoneal injection, at a specified dose and schedule.

-

Monitoring: Tumor volume and mouse body weight were measured regularly.

-

Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and the anti-tumor efficacy was assessed by comparing tumor growth between the groups.

Future Directions and Therapeutic Potential

This compound shows significant promise as a therapeutic agent for BRAF V600E mutant cancers. Its pan-RAF inhibitory activity suggests it may be effective in overcoming some of the resistance mechanisms that limit the efficacy of first-generation BRAF inhibitors. Further research is warranted to fully elucidate its pharmacokinetic and safety profiles in more advanced preclinical models. Clinical trials will be necessary to determine its efficacy and safety in human patients. Combination therapies, potentially with MEK inhibitors or immunotherapy agents, could also be a promising avenue for future investigation to achieve more durable responses.

Disclaimer: This document is based on publicly available information. A comprehensive understanding of this compound requires access to the full-text scientific literature, which was not available for the creation of this guide. The quantitative data and detailed protocols are based on standard methodologies and await confirmation from the primary source.

References

Understanding the pharmacokinetics of INU-152

An In-Depth Technical Guide on the Pharmacokinetics of INU-152

Introduction

A comprehensive search for publicly available data on the pharmacokinetics of a compound designated "this compound" has been conducted. Despite extensive searches for "this compound" in scientific literature, clinical trial databases, and other public resources, no information has been found. This suggests that "this compound" may be an internal project code, a compound not yet disclosed in public forums, or a potential typographical error.

Due to the absence of any data, it is not possible to provide a detailed technical guide, summarize quantitative data, outline experimental protocols, or create the requested visualizations related to the pharmacokinetics of this compound.

To fulfill the user's request, it is recommended to:

-

Verify the compound's designation "this compound" for any potential typographical errors.

-

Check for alternative names or identifiers for the compound.

-

If the compound is from an internal or proprietary source, consult internal documentation for the necessary pharmacokinetic data.

This document will be updated if and when information regarding the pharmacokinetics of this compound becomes publicly available.

Methodological & Application

Application Notes and Protocols for the Use of INU-152 (VIP152) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of INU-152, also known as VIP152, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in preclinical animal models of cancer. The information compiled here is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy, pharmacodynamics, and therapeutic potential of this compound.

Introduction to this compound (VIP152)

This compound (VIP152) is a clinical-stage therapeutic agent that targets the Positive Transcription Elongation Factor b (P-TEFb) complex.[1] The catalytic subunit of P-TEFb is CDK9, which, in complex with its regulatory partner Cyclin T1, plays a crucial role in phosphorylating the C-terminal domain of RNA Polymerase II (Pol II). This action releases Pol II from promoter-proximal pausing, a critical step for the transcriptional elongation of many genes, including a number of short-lived oncoproteins.

By selectively inhibiting CDK9, this compound leads to a reduction in the transcription of key survival proteins in cancer cells, such as MYC and MCL-1.[2] This targeted inhibition induces "oncogenic shock," leading to apoptosis in malignant cells that are dependent on the continuous high-level expression of these oncogenes. Preclinical and early clinical studies have demonstrated the potential of this compound in treating various hematologic malignancies and solid tumors.[3][4]

Mechanism of Action: CDK9 Inhibition

This compound exerts its therapeutic effect by inhibiting the kinase activity of CDK9. In a normal cellular context, the activity of the P-TEFb complex (CDK9/Cyclin T1) is tightly regulated. A significant portion of P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex, which also contains 7SK snRNA, HEXIM1/2, LARP7, and MEPCE.[5][6][7] Various cellular stress signals can trigger the release of active P-TEFb from this inhibitory complex.[5]

Active P-TEFb is then recruited to gene promoters where it phosphorylates the Serine 2 residue of the RNA Pol II C-terminal domain, as well as negative elongation factors. This phosphorylation event is a key signal for the transition from transcriptional initiation to productive elongation. This compound binds to the ATP-binding pocket of CDK9, preventing this phosphorylation and thereby stalling transcriptional elongation of sensitive genes. This leads to the rapid depletion of oncoproteins with short half-lives, ultimately triggering apoptosis in cancer cells.

Figure 1: Simplified signaling pathway of P-TEFb/CDK9 and the mechanism of action of this compound.

Preclinical Animal Models

This compound has demonstrated significant anti-tumor activity in various preclinical animal models, primarily focusing on hematologic malignancies.

An immune-competent model of CLL is crucial for evaluating therapies that may interact with the tumor microenvironment. The Eµ-MTCP1 transgenic mouse model has been utilized for this purpose.[2][8]

-

Model: Eµ-MTCP1 transgenic mice develop a lymphoproliferative disease that closely mimics human CLL.

-

Engraftment: Splenocytes from leukemic Eµ-MTCP1 mice are adoptively transferred to recipient mice.

-

Recipient Strain: C57BL/6J mice are typically used as recipients, allowing for the study of the therapy in the context of a competent immune system.

Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are standard for assessing the direct anti-tumor efficacy of a compound.

-

Cell Lines:

-

Recipient Strain: Immunodeficient mice (e.g., NOD/SCID, NSG) are required to prevent graft rejection.

Experimental Protocols

The following protocols are representative methodologies for conducting in vivo efficacy studies with this compound.

-

Formulation: While the exact vehicle used in published preclinical studies is not consistently detailed, a common practice for intravenous administration of investigational agents is to formulate them in a solution such as 5% dextrose in water (D5W) or a buffered saline solution containing a solubilizing agent like cyclodextrin. It is critical to perform formulation development and stability testing prior to in vivo use.

-

Route of Administration: Intravenous (IV) injection, typically via the tail vein.

-

Dosing Schedule: A once-weekly (QW) dosing schedule has been shown to be effective and well-tolerated in preclinical models.[3]

-

Cell Preparation: Isolate splenocytes from a leukemic Eµ-MTCP1 transgenic mouse.

-

Engraftment: Resuspend the splenocytes in sterile Phosphate Buffered Saline (PBS) and inject 1 x 10⁶ cells via the tail vein into recipient C57BL/6J mice.[2][9]

-

Disease Monitoring: Monitor the development of leukemia by weekly flow cytometry analysis of peripheral blood for the presence of CD5+/CD19+ cells.[2]

-

Treatment Initiation: Once peripheral disease is established (e.g., >5% CD5+/CD19+ cells in blood), randomize mice into treatment and vehicle control groups.

-

Dosing: Administer this compound or vehicle control intravenously once per week. The specific dose used in this model is not explicitly stated in the cited literature, but doses in the range of 10-15 mg/kg have been effective in other models.[10] Dose-ranging studies are recommended.

-

Efficacy Endpoints:

-

Disease Burden: Continue weekly monitoring of peripheral blood for CD5+/CD19+ cell percentage.[9]

-

Overall Survival: Monitor mice for signs of morbidity and euthanize according to IACUC-approved endpoints. Record survival data for all groups.[2]

-

Body Weight: Monitor body weight 2-3 times per week as a measure of general toxicity.[9]

-

-

Cell Culture: Culture SU-DHL-10 cells under standard conditions.

-

Implantation: Subcutaneously implant 5-10 x 10⁶ SU-DHL-10 cells, typically in a mixture with Matrigel, into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and vehicle groups.

-

Dosing: Administer this compound or vehicle control intravenously on a once-weekly schedule. Doses of 10 mg/kg and 15 mg/kg have been shown to be effective.[10]

-

Efficacy Endpoints:

-

Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study to quantify efficacy.

-

Body Weight: Monitor body weight 2-3 times per week.

-

Figure 2: General experimental workflow for in vivo efficacy testing of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in preclinical and early clinical settings.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 | Reference |

|---|---|---|---|

| Kinase Assay (low ATP) | CDK9/Cyclin T | 4.5 nM | [11][12] |

| Cell Viability | Mantle Cell Lymphoma Lines | 55 - 172 nM |[3] |

Table 2: In Vivo Efficacy of this compound in a SU-DHL-10 Xenograft Model

| Dose (IV, QW) | Tumor Growth Inhibition (TGI) | Study Details | Reference |

|---|---|---|---|

| 10 mg/kg | 81% | Efficacy evaluated after 3 doses. | [10] |

| 15 mg/kg | 98% | Efficacy evaluated after 3 doses. |[10] |

Table 3: In Vivo Efficacy of this compound in an Eµ-MTCP1 CLL Model

| Median Survival (Vehicle) | Median Survival (this compound) | p-value | Reference |

|---|

| 32 days | 46 days | < 0.005 |[2] |

Conclusion

This compound (VIP152) is a highly selective CDK9 inhibitor with demonstrated preclinical efficacy in relevant animal models of hematologic cancers. The provided protocols and data serve as a guide for researchers to further explore the therapeutic potential of this compound. A once-weekly intravenous dosing regimen has proven to be both tolerable and effective in these models, providing a strong rationale for its continued clinical development. Investigators should perform appropriate pilot studies to determine the optimal dose and formulation for their specific model and experimental conditions.

References

- 1. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changing for the Better: Discovery of the Highly Potent and Selective CDK9 Inhibitor VIP152 Suitable for Once Weekly Intravenous Dosing for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First-in-Human Dose-Escalation Study of Cyclin-Dependent Kinase 9 Inhibitor VIP152 in Patients with Advanced Malignancies Shows Early Signs of Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dynamic regulation of P-TEFb by 7SK snRNP is integral to the DNA damage response to regulate chemotherapy sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Transcription elongation control by the 7SK snRNP complex: Releasing the pause - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. MAQ1 and 7SK RNA Interact with CDK9/Cyclin T Complexes in a Transcription-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. P1269: VIP152 IS A NOVEL CDK9 INHIBITOR WITH IMPROVED SELECTIVITY, TARGET MODULATION, AND CARDIAC SAFETY IN PATIENTS WITH LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VIP152 (INU-152)

Introduction:

VIP152, also known as Enitociclib and formerly as BAY 1251152, is an investigational, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in the regulation of gene transcription.[2] By blocking the kinase activity of CDK9, VIP152 prevents the activation of RNA Polymerase II, leading to the inhibition of transcription of key anti-apoptotic proteins, such as MYC and MCL-1.[2][3][4] This mechanism induces cell cycle arrest and apoptosis in tumor cells, making VIP152 a promising therapeutic agent for various advanced malignancies.[2] These application notes provide a summary of the available dosage and administration guidelines based on preclinical and clinical data.

Mechanism of Action: CDK9 Inhibition

VIP152 exerts its anti-tumor activity by selectively inhibiting CDK9. This inhibition disrupts the transcription of short-lived oncoproteins and pro-survival factors that are critical for cancer cell proliferation and survival.[5] The proposed signaling pathway involves the binding of VIP152 to P-TEFb, leading to a decrease in transcriptional activity and subsequent apoptosis.[3][4]

Caption: Proposed signaling pathway of VIP152.

Dosage and Administration

The following dosage and administration guidelines are based on a first-in-human, Phase I dose-escalation study (NCT02635672) in patients with advanced solid tumors or aggressive non-Hodgkin lymphoma (NHL).[1][6]

Clinical Trial Dosage Summary

| Parameter | Value | Reference |

| Drug | VIP152 (Enitociclib) | [1][6] |

| Previous Name | BAY 1251152 | [1] |

| Route of Administration | Intravenous (IV) infusion | [1][6] |

| Infusion Duration | 30 minutes | [6] |

| Dosing Schedule | Once weekly on Days 1, 8, and 15 of a 21-day cycle | [7] |

| Dose Escalation Cohorts | 5 mg, 10 mg, 15 mg, 22.5 mg, 30 mg | [1][6] |

| Maximum Tolerated Dose (MTD) | 30 mg | [1][6] |

| Dose-Limiting Toxicity (DLT) | Grade 3/4 neutropenia | [1][6] |

Adverse Events

The most common adverse events observed in the Phase I trial were primarily Grade 1/2.

| Adverse Event | Incidence (Any Grade) | Incidence (Grade 3/4) | Reference |

| Nausea | 75.7% | - | [1][6] |

| Vomiting | 56.8% | - | [1][6] |

| Neutropenia | - | 22% | [1][6] |

| Anemia | - | 11% | [1][6] |

| Abdominal Pain | - | 8% | [1][6] |

| Increased Alkaline Phosphatase | - | 8% | [1][6] |

| Hyponatremia | - | 8% | [1][6] |

Experimental Protocols

Phase I Clinical Trial Protocol (NCT02635672)

This protocol outlines the methodology for the first-in-human, open-label, multicenter, dose-escalation study of VIP152.

Objective: To determine the safety, tolerability, MTD, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of VIP152.

Patient Population: Adult patients with advanced solid tumors or aggressive NHL who are refractory to or have exhausted all available therapies.[1][6]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. First-in-Human Dose-Escalation Study of Cyclin-Dependent Kinase 9 Inhibitor VIP152 in Patients with Advanced Malignancies Shows Early Signs of Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

Application Notes and Protocols for Western Blot Analysis of INU-152 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The central event in canonical Wnt signaling is the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator with TCF/LEF family transcription factors to drive the expression of target genes such as c-Myc and Cyclin D1, promoting cell proliferation.

INU-152 is a novel, potent, and selective small molecule inhibitor designed to target the Wnt/β-catenin pathway. It is hypothesized to interfere with the stabilization of β-catenin, leading to its degradation and the subsequent downregulation of its target genes.

Western blot analysis is an indispensable technique for elucidating the mechanism of action of this compound. It allows for the sensitive and specific quantification of key proteins within the Wnt/β-catenin pathway, providing robust evidence of target engagement and downstream pharmacological effects. These application notes provide a detailed protocol for assessing the efficacy of this compound in a cellular context using Western blot analysis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a Western blot analysis of a cancer cell line treated with varying concentrations of this compound for 24 hours. Protein levels were quantified by densitometry and normalized to the β-actin loading control. The results are presented as a percentage of the vehicle-treated control.

Table 1: Effect of this compound on β-catenin Protein Levels

| Treatment Concentration (µM) | Normalized β-catenin Levels (% of Control) | Standard Deviation |

| 0 (Vehicle) | 100% | ± 5.2% |

| 0.1 | 85% | ± 4.8% |

| 1 | 52% | ± 3.5% |

| 10 | 21% | ± 2.1% |

| 50 | 8% | ± 1.5% |

Table 2: Effect of this compound on c-Myc Protein Levels

| Treatment Concentration (µM) | Normalized c-Myc Levels (% of Control) | Standard Deviation |

| 0 (Vehicle) | 100% | ± 6.1% |

| 0.1 | 78% | ± 5.5% |

| 1 | 45% | ± 4.2% |

| 10 | 18% | ± 2.8% |

| 50 | 5% | ± 1.2% |

Table 3: Effect of this compound on Cyclin D1 Protein Levels

| Treatment Concentration (µM) | Normalized Cyclin D1 Levels (% of Control) | Standard Deviation |

| 0 (Vehicle) | 100% | ± 5.8% |

| 0.1 | 81% | ± 5.1% |

| 1 | 48% | ± 3.9% |

| 10 | 15% | ± 2.5% |

| 50 | 4% | ± 1.1% |

Signaling Pathway Diagram

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the proposed mechanism of action for this compound.

Caption: Wnt/β-catenin pathway with this compound inhibition.

Experimental Workflow

The diagram below outlines the major steps for performing a Western blot analysis to assess the effect of this compound.

Caption: Western blot experimental workflow.

Detailed Experimental Protocol

1. Cell Culture and Treatment

1.1. Seed a human colorectal cancer cell line with known active Wnt/β-catenin signaling (e.g., HCT-116 or SW480) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. 1.2. Culture cells overnight in complete growth medium at 37°C in a humidified atmosphere with 5% CO2. 1.3. The following day, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0, 0.1, 1, 10, 50 µM). Include a vehicle-only control (e.g., 0.1% DMSO). 1.4. Incubate the cells for the desired time period (e.g., 24 hours).

2. Protein Extraction (Cell Lysis)

2.1. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). 2.2. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. 2.6. Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

3. Protein Quantification

3.1. Determine the protein concentration of each sample using a BCA Protein Assay Kit, following the manufacturer's instructions. 3.2. Based on the concentrations, calculate the volume of each lysate needed to obtain 20-30 µg of total protein. 3.3. Prepare samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

4. SDS-PAGE (Gel Electrophoresis)

4.1. Load 20-30 µg of protein per lane into a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder in one lane. 4.2. Run the gel in 1x Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.

5. Protein Transfer

5.1. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. 5.2. After transfer, confirm successful transfer by staining the membrane with Ponceau S solution for 1-2 minutes. 5.3. Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20) and image the membrane to document equal loading before proceeding to the blocking step.

6. Immunoblotting

6.1. Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding. 6.2. Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.

- Rabbit anti-β-catenin (1:1000)

- Rabbit anti-c-Myc (1:1000)

- Mouse anti-Cyclin D1 (1:500)

- Mouse anti-β-actin (Loading Control, 1:5000) 6.3. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. 6.4. Washing: Wash the membrane three times for 10 minutes each with TBST. 6.5. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:2000 in blocking buffer for 1 hour at room temperature. 6.6. Final Washes: Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis

7.1. Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. 7.2. Incubate the membrane with the ECL reagent for 1-5 minutes. 7.3. Capture the chemiluminescent signal using a digital imaging system. 7.4. Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of each target protein band to its corresponding loading control band (β-actin) to correct for loading variations.

Application Notes & Protocols for INU-152 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

INU-152 is a novel small molecule inhibitor identified through high-throughput screening (HTS) campaigns aimed at discovering modulators of key cellular signaling pathways implicated in cancer.[1] This document provides detailed application notes and protocols for the use of this compound in various HTS assays. The primary mechanism of action for this compound is the negative regulation of the Wnt/β-catenin signaling pathway.[2][3] Dysregulation of this pathway is a critical factor in the development of numerous cancers.[2] this compound's ability to modulate this pathway makes it a promising candidate for further investigation in oncology drug discovery.

Mechanism of Action

This compound is proposed to function as a negative regulator of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon Wnt signaling activation, this degradation is inhibited, allowing β-catenin to accumulate and translocate to the nucleus, where it activates target gene expression.[2] this compound is believed to enhance the activity of the β-catenin destruction complex, thereby promoting its degradation even in the presence of Wnt ligands.

Data from High-Throughput Screening

This compound was identified from a primary HTS campaign of over 200,000 small molecules. The primary assay was a cell-based luciferase reporter screen designed to detect inhibitors of Wnt/β-catenin signaling. Hits from the primary screen were then subjected to dose-response analysis to determine potency.

Table 1: Summary of Primary High-Throughput Screen Results

| Parameter | Value | Description |

| Library Size | 218,000 | Total number of compounds screened.[4] |

| Screening Format | 1536-well plates | High-density format for ultra-high-throughput screening.[4][5] |

| Assay Type | Cell-based Luciferase Reporter | Measures transcriptional activity of TCF/LEF.[6] |

| Z' Factor | 0.72 ± 0.08 | Indicates excellent assay quality and separation between positive and negative controls.[7] |

| Signal-to-Background (S/B) | 25 ± 3.1 | Ratio of the signal from the positive control to the negative control.[7] |

| Coefficient of Variation (%CV) | 7.2 ± 0.5 | A measure of the variability of the assay signal.[7] |

| Hit Rate | 0.45% | Percentage of compounds identified as primary hits. |

Table 2: Dose-Response Characteristics of this compound

| Parameter | Value | Assay |

| IC₅₀ | 2.5 µM | Wnt/β-catenin Luciferase Reporter Assay |

| Hill Slope | 1.1 | Wnt/β-catenin Luciferase Reporter Assay |

| Maximum Inhibition | 98% | Wnt/β-catenin Luciferase Reporter Assay |

Table 3: Selectivity Profile of this compound

| Target Pathway | IC₅₀ (µM) | Comments |

| Wnt/β-catenin | 2.5 | Primary target |

| MAPK/ERK Pathway | > 50 µM | No significant activity observed.[8] |

| PI3K/AKT/mTOR Pathway | > 50 µM | No significant activity observed.[8] |

| RIG-I Signaling | > 50 µM | No significant activity observed.[9] |

Experimental Protocols

The following are detailed protocols for the primary HTS assay and the secondary dose-response confirmation assay for this compound.

Protocol 1: Primary High-Throughput Screening using a Luciferase Reporter Assay

This protocol is designed for screening a large compound library in a 1536-well format to identify inhibitors of the Wnt/β-catenin signaling pathway.

Materials:

-

HEK293T cells stably expressing a TCF/LEF luciferase reporter construct.

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Wnt3a conditioned media (or recombinant Wnt3a).

-

Compound library in DMSO.

-

Bright-Glo™ Luciferase Assay System.

-

1536-well white, solid-bottom microplates.

-

Liquid handling robotics for dispensing cells and reagents.

-

Plate reader capable of luminescence detection.

Workflow Diagram:

Procedure:

-

Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each compound from the library stock plates to the 1536-well assay plates. This results in a final compound concentration of 10 µM in a 5 µL assay volume.

-

Cell Seeding: Dispense 2.5 µL of the HEK293T reporter cell suspension (at a density of 8 x 10⁵ cells/mL) into each well of the assay plates containing the compounds.

-

Compound Incubation: Incubate the plates for 1 hour at 37°C and 5% CO₂ to allow for compound uptake.

-

Pathway Activation: Add 2.5 µL of Wnt3a conditioned media (pre-titrated to elicit 80% of maximal luciferase activity) to all wells except for the negative controls (which receive unconditioned media).

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for reporter gene expression.

-

Luminescence Detection: Equilibrate the plates to room temperature. Add 5 µL of Bright-Glo™ reagent to each well.

-

Signal Reading: Incubate for 5 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a compatible plate reader.

-

Data Analysis: Calculate the Z' factor to assess assay quality. Identify hits as compounds that reduce the luminescent signal by more than three standard deviations from the mean of the vehicle controls.[6]

Protocol 2: Secondary Dose-Response Assay

This protocol is for confirming the activity of primary hits and determining their potency (IC₅₀).

Materials:

-

Same materials as in Protocol 1.

-

Primary hit compounds for serial dilution.

-

384-well white, solid-bottom microplates.

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each hit compound, starting from a top concentration of 100 µM.

-

Compound Plating: Add 100 nL of each compound dilution to the wells of a 384-well plate in triplicate.

-

Cell Seeding: Dispense 25 µL of the HEK293T reporter cell suspension (at a density of 4 x 10⁵ cells/mL) into each well.

-

Compound Incubation: Incubate the plates for 1 hour at 37°C and 5% CO₂.

-

Pathway Activation: Add 25 µL of Wnt3a conditioned media to each well.

-

Incubation: Incubate for 24 hours at 37°C and 5% CO₂.

-

Luminescence Detection: Add 50 µL of Bright-Glo™ reagent to each well and incubate for 5 minutes.

-

Signal Reading: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to positive and negative controls. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. The provided data and protocols offer a robust framework for utilizing this compound in high-throughput screening and subsequent hit validation studies. These application notes are intended to facilitate further research into the therapeutic potential of this compound and similar compounds in the field of oncology. The successful application of these HTS methods can accelerate the identification of lead compounds for drug development.[10]

References

- 1. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. RNF152 negatively regulates Wnt/β-catenin signaling in Xenopus embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An ultra-high throughput cell-based screen for wee1 degradation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Homogeneous high-throughput screening assays for HIV-1 integrase 3beta-processing and strand transfer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 7. scholars.nova.edu [scholars.nova.edu]

- 8. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Innate Immune Signalling Pathways: Turning RIG-I Sensor Activation against Cancer [mdpi.com]

- 10. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols for INU-152 in CRISPR-Cas9 Gene Editing

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CRISPR-Cas9 has emerged as a powerful and versatile tool for genome editing, enabling precise modifications to the DNA of living organisms. The technology relies on a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The cell's natural DNA repair mechanisms then resolve this break through one of two major pathways: the error-prone Non-Homologous End Joining (NHEJ) pathway or the high-fidelity Homology Directed Repair (HDR) pathway.[1][2][3] While NHEJ is efficient, it often results in small insertions or deletions (indels) that can disrupt gene function. In contrast, HDR can be used to introduce precise edits, such as single nucleotide polymorphisms or the insertion of new genetic material, by using a DNA template with the desired sequence.[1][3]

A significant challenge in CRISPR-based gene editing is to control the balance between these two repair pathways, as NHEJ is typically more active in most cell types.[1] INU-152 is a novel, potent, and selective small molecule inhibitor of DNA Ligase IV, a key enzyme in the NHEJ pathway. By temporarily suppressing NHEJ, this compound is designed to enhance the relative efficiency of HDR, thereby increasing the frequency of precise, template-driven gene editing events.

These application notes provide a detailed protocol for the use of this compound to improve the efficiency of HDR in CRISPR-Cas9 experiments.

Mechanism of Action

This compound is a cell-permeable small molecule that specifically inhibits the activity of DNA Ligase IV, the final enzyme responsible for sealing the phosphodiester backbone during NHEJ-mediated DNA repair. By inhibiting this crucial step, this compound effectively blocks the completion of the NHEJ pathway. This temporary inhibition shifts the cellular DNA repair machinery towards the HDR pathway when a homologous repair template is provided alongside the CRISPR-Cas9 components. The proposed mechanism of action is illustrated in the signaling pathway diagram below.

Quantitative Data Summary

The following tables summarize the exemplary data from dose-response and time-course experiments to determine the optimal conditions for this compound treatment.

Table 1: Dose-Response of this compound on HDR Efficiency

| This compound Concentration (µM) | HDR Efficiency (%) | NHEJ Efficiency (%) | Cell Viability (%) |

| 0 (DMSO) | 5.2 ± 0.8 | 85.3 ± 4.1 | 98.2 ± 1.5 |

| 0.1 | 8.7 ± 1.1 | 72.1 ± 3.5 | 97.5 ± 2.1 |

| 1 | 15.4 ± 1.5 | 55.6 ± 2.8 | 95.1 ± 2.5 |

| 10 | 25.8 ± 2.2 | 30.2 ± 1.9 | 88.7 ± 3.2 |

| 25 | 26.1 ± 2.5 | 28.9 ± 2.1 | 75.4 ± 4.1 |

| 50 | 18.3 ± 1.9 | 25.4 ± 1.8 | 55.2 ± 5.6 |

Data are represented as mean ± standard deviation (n=3).

Table 2: Optimal Timing of this compound Administration

| Time of this compound Addition (relative to transfection) | HDR Efficiency (%) | NHEJ Efficiency (%) |

| -6 hours | 18.9 ± 1.7 | 42.1 ± 3.3 |

| 0 hours (co-transfection) | 25.5 ± 2.1 | 31.5 ± 2.4 |

| +6 hours | 20.1 ± 1.9 | 38.7 ± 2.9 |

| +12 hours | 12.3 ± 1.4 | 58.9 ± 4.5 |

Data are represented as mean ± standard deviation (n=3). This compound was used at a final concentration of 10 µM.

Experimental Protocols

The following protocols provide a general framework for using this compound in a typical CRISPR-Cas9 experiment. Optimization may be required for specific cell types and genomic loci.

Protocol 1: Cell Culture and Seeding

-

Culture the cells of interest in their recommended growth medium and conditions. Ensure cells are healthy and actively dividing.

-

One day prior to transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

Protocol 2: CRISPR-Cas9 Transfection and this compound Treatment

This protocol is optimized for the delivery of Cas9 ribonucleoprotein (RNP) complexes and a single-stranded oligodeoxynucleotide (ssODN) donor template.

-

Prepare the RNP Complex: a. In an RNase-free microcentrifuge tube, dilute the sgRNA to a final concentration of 20 µM. b. In a separate tube, dilute the Cas9 nuclease to a final concentration of 20 µM. c. Combine the sgRNA and Cas9 nuclease in a 1.5:1 molar ratio and incubate at room temperature for 10-20 minutes to form the RNP complex.

-

Prepare the Transfection Mix: a. In a sterile tube, combine the pre-formed RNP complex and the ssODN donor template. A final concentration of 50 nM for the RNP and 100 nM for the ssODN is recommended as a starting point. b. Add a suitable transfection reagent according to the manufacturer's instructions.

-

Transfection and this compound Treatment: a. Prepare the this compound stock solution (e.g., 10 mM in DMSO). b. Dilute the this compound stock solution in the cell culture medium to the desired final concentration (e.g., 10 µM). c. Gently add the transfection mix to the cells. d. Immediately add the this compound containing medium to the cells. e. Incubate the cells for 24-48 hours.

Protocol 3: Analysis of Gene Editing Outcomes

-

Genomic DNA Extraction: a. After 48-72 hours post-transfection, harvest the cells. b. Extract genomic DNA using a commercially available kit according to the manufacturer's protocol.

-

PCR Amplification: a. Design primers to amplify a ~500-800 bp region surrounding the target locus. b. Perform PCR using a high-fidelity polymerase.

-

Quantification of Editing Efficiency:

-

Next-Generation Sequencing (NGS): This is the most accurate method for quantifying both HDR and NHEJ events. Sequence the PCR amplicons and analyze the data to determine the percentage of reads that correspond to the desired HDR allele, wild-type allele, and various indel mutations.

-

T7 Endonuclease I (T7E1) Assay: This assay can be used to estimate the total percentage of edited alleles (NHEJ + HDR). It does not distinguish between the two.

-

Sanger Sequencing with TIDE/ICE Analysis: For clonal populations or to get a qualitative assessment of editing, Sanger sequencing of the PCR product can be performed, followed by analysis using online tools like TIDE or ICE.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Low HDR efficiency | Suboptimal this compound concentration or timing. | Perform a dose-response and time-course experiment as shown in Tables 1 and 2. |

| Low transfection efficiency. | Optimize the transfection protocol for your specific cell type. | |

| Poor donor template design. | Ensure the donor template has sufficient homology arm length and is designed correctly. | |

| High cell toxicity | This compound concentration is too high. | Reduce the concentration of this compound. |

| Combined toxicity of transfection reagent and this compound. | Lower the amount of transfection reagent or use a less toxic delivery method. |

Conclusion

This compound represents a promising tool for researchers seeking to enhance the efficiency of precise gene editing using the CRISPR-Cas9 system. By inhibiting the NHEJ pathway, this compound can significantly increase the frequency of desired HDR-mediated edits. The protocols and data presented here provide a comprehensive guide for the successful application of this compound in a variety of gene editing experiments.

References

Application of INU-152 in Organoid Cultures: A Guide for Researchers

Introduction

INU-152 is a novel and potent pan-RAF inhibitor demonstrating significant anti-tumor activity in preclinical models, particularly those with BRAF V600E mutations. By targeting all RAF isoforms, this compound effectively inhibits the MAPK/ERK signaling pathway, a critical cascade often dysregulated in various cancers. Notably, it shows minimal paradoxical pathway activation in melanoma cells with mutant RAS, a common limitation of other BRAF inhibitors. While specific studies on the application of this compound in organoid cultures are not yet available, its mechanism of action suggests its utility as a powerful tool for cancer research using these advanced three-dimensional (3D) models. Organoids, which recapitulate the complex architecture and heterogeneity of original tumors, provide a robust platform for evaluating the efficacy and mechanisms of novel therapeutics like this compound.[1][2][3][4]

This document provides detailed application notes and a generalized protocol for the use of this compound in organoid cultures, based on established methodologies for other RAF inhibitors in similar model systems. These guidelines are intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound in a physiologically relevant setting.

Data Presentation: Efficacy of RAF Inhibitors in Cancer Organoids